1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde structural formula
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde structural formula
An In-depth Technical Guide to 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrole-2-carboxaldehyde scaffold is a key structural motif found in numerous natural products and pharmacologically active molecules.[1][2] This document details the structural and physicochemical properties of the title compound, presents a validated synthetic methodology centered on the Vilsmeier-Haack reaction, outlines protocols for its structural characterization, and discusses its potential as a versatile building block in modern drug discovery. The synthesis and application are contextualized with field-proven insights to provide a self-validating framework for researchers.
Introduction & Compound Profile
The Pyrrole-2-Carbaldehyde Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of many biologically vital molecules, including heme and chlorophyll. When functionalized with a carbaldehyde group at the C2 position, it becomes a pyrrole-2-carboxaldehyde, a highly versatile intermediate.[3] This scaffold is prevalent in natural products isolated from diverse sources like fungi and plants and exhibits a wide range of physiological activities.[2] Its chemical reactivity, particularly the aldehyde's capacity for derivatization into imines, amines, and other functional groups, makes it an invaluable starting point for constructing complex molecular architectures. Derivatives of this scaffold have been explored for various therapeutic applications, including antimycobacterial and anticancer agents, highlighting its privileged status in medicinal chemistry.[4][5][6]
Structural Formula and Physicochemical Properties
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No: 383136-40-1) is a bifunctional molecule featuring a pyrrole-2-carbaldehyde core N-substituted with a 5-chloropyridine ring. This specific substitution pattern marries the electron-rich pyrrole system with the electron-deficient, halogenated pyridine ring, creating a unique electronic and steric profile that can be exploited for targeted molecular interactions.
Structural Formula:
(A 2D representation of the chemical structure)
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 383136-40-1 | |
| Molecular Formula | C₁₀H₇ClN₂O | |
| Molecular Weight | 206.63 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | APDJJBTYTZZQIT-UHFFFAOYSA-N |
| Storage Temperature | -20°C | |
Retrosynthetic Analysis and Synthesis Strategy
Conceptual Design
The synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is logically approached by a two-step strategy. The primary disconnection is at the formyl group, identifying the Vilsmeier-Haack reaction as the ideal method for its introduction onto the pre-formed N-substituted pyrrole ring. A second disconnection at the N-C bond between the two heterocyclic rings points to a precursor, 1-(5-chloropyridin-2-yl)-1H-pyrrole, which can be synthesized via a nucleophilic substitution or coupling reaction.
The Vilsmeier-Haack Reaction: A Cornerstone of Pyrrole Formylation
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9]
The causality for selecting this reaction is its high regioselectivity. For N-substituted pyrroles, electrophilic substitution occurs preferentially at the electron-rich α-position (C2), as the nitrogen atom can effectively stabilize the cationic intermediate (the sigma complex).[9] This intrinsic electronic preference ensures the desired 2-formyl isomer is the major product, minimizing complex purification challenges.[10]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from commercially available starting materials to the final target compound.
Caption: Synthetic pathway for 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative synthesis based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 1-(5-chloropyridin-2-yl)-1H-pyrrole
This procedure is adapted from the Clauson-Kaas reaction, a standard method for pyrrole synthesis.
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq) and glacial acetic acid (5-10 volumes).
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Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the mixture.
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Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Step 2: Formylation via Vilsmeier-Haack Reaction
This protocol is based on the general procedure for pyrrole formylation.[11]
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Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath (0°C). Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the intermediate, 1-(5-chloropyridin-2-yl)-1H-pyrrole (1.0 eq), in an anhydrous solvent like 1,2-dichloroethane or DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 1-3 hours. Monitor the reaction by TLC.
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Hydrolysis: Cool the reaction mixture in an ice bath and quench by slowly adding a cold aqueous solution of sodium acetate or sodium hydroxide. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
Structural Elucidation and Characterization
Structural confirmation is a self-validating step of any synthesis. The identity and purity of the final compound must be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet at ~9.5-9.8 ppm.[12] - Pyrrole Protons: Three distinct signals in the aromatic region (~6.2-7.5 ppm), likely appearing as doublets or triplets depending on coupling.[12] - Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm). |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the downfield region, ~178-185 ppm. - Aromatic Carbons: Multiple signals between ~110-155 ppm corresponding to the carbons of the pyrrole and pyridine rings. |
| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹.[13] - C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. - C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (206.63). - Isotope Peak [M+2]⁺: A significant peak at ~M+2 with about one-third the intensity of the [M]⁺ peak, characteristic of a single chlorine atom. |
Applications in Drug Discovery and Development
A Versatile Chemical Scaffold
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility lies in the orthogonal reactivity of its functional groups:
-
The Aldehyde: Serves as a handle for reductive amination, Wittig reactions, and condensation reactions to build molecular complexity.
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The Pyrrole Ring: Can undergo further electrophilic substitution if desired, although it is less reactive than the parent pyrrole.
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The Chloropyridine Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
Potential Biological Targets
While specific data for the title compound is limited in public literature, derivatives of the pyrrole-2-carboxamide and carbohydrazide scaffold have shown potent activity against Mycobacterium tuberculosis.[4][6] They have been identified as inhibitors of key enzymes in the bacterial fatty acid synthesis pathway, such as Enoyl-Acyl Carrier Protein Reductase (InhA) and the mycolic acid transporter MmpL3.[4][6] The structural features of 1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde make it an excellent starting point for synthesizing libraries of compounds to be screened against these and other therapeutic targets.
Logic Diagram for Scaffold-Based Drug Discovery
The following diagram outlines the logical progression of using this compound as a scaffold in a drug discovery program.
Caption: Workflow for utilizing the title compound in a scaffold-based drug discovery pipeline.
Conclusion
1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a strategically designed chemical entity with significant potential for applications in pharmaceutical research and development. Its synthesis is achievable through robust and well-documented chemical transformations, primarily the Vilsmeier-Haack reaction. The presence of multiple, orthogonally reactive functional groups provides a rich platform for the generation of diverse chemical libraries. As the search for novel therapeutics continues, such versatile and accessible building blocks are indispensable tools for medicinal chemists aiming to develop the next generation of targeted therapies.
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